3-Oxaspiro[5.5]undecan-7-amine hydrochloride is a chemical compound characterized by its unique spirocyclic structure. This compound features an oxaspiro ring system, which incorporates an oxygen atom into a bicyclic framework. The compound is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. The chemical structure can be denoted by the International Union of Pure and Applied Chemistry name as well as its CAS number, which is 1376292-28-2 .
This compound is classified under laboratory chemicals and is primarily used in the synthesis of other chemical compounds. It is categorized as a spirocyclic amine, which indicates that it contains both a spirocyclic structure and an amine functional group. The hydrochloride salt form is commonly utilized due to its enhanced solubility and stability compared to the free base .
The synthesis of 3-oxaspiro[5.5]undecan-7-amine hydrochloride typically involves several key steps:
In industrial settings, production methods are optimized for large-scale synthesis, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions are meticulously controlled to minimize side reactions and enhance efficiency .
The molecular formula for 3-oxaspiro[5.5]undecan-7-amine hydrochloride is , with a molecular weight of approximately 169.26 g/mol. The structure comprises a spirocyclic framework that integrates an oxygen atom within its bicyclic configuration, contributing to its unique chemical properties .
3-Oxaspiro[5.5]undecan-7-amine hydrochloride can undergo various chemical reactions:
The mechanism of action for 3-oxaspiro[5.5]undecan-7-amine hydrochloride involves its interaction with specific molecular targets such as enzymes and receptors. By binding to these targets, the compound can modulate their activity, resulting in various biological effects depending on the application context .
The physical properties of 3-oxaspiro[5.5]undecan-7-amine hydrochloride include:
Key chemical properties include:
3-Oxaspiro[5.5]undecan-7-amine hydrochloride has several scientific uses:
The construction of the spiro[5.5]undecane framework represents a significant synthetic challenge due to its bridged quaternary center. The Robinson annulation serves as a cornerstone methodology for building this architecture, enabling the convergent assembly of the bicyclic system through a tandem Michael-aldol sequence. This reaction typically employs a cyclohexane-1,3-dione derivative and methyl vinyl ketone (MVK) under basic or acidic catalysis. The initial Michael addition forms a 1,5-dicarbonyl intermediate, which undergoes spontaneous intramolecular aldol condensation and dehydration to yield the spirocyclic enone precursor [3] .
Table 1: Cyclization Approaches for Spiro[5.5]undecane Synthesis
Method | Starting Materials | Key Conditions | Limitations |
---|---|---|---|
Robinson Annulation | Cyclohexanedione + MVK | KOH/EtOH, 80°C | Competing polymerizations |
Intramolecular Alkylation | Diethyl 2-(3-bromopropyl)malonate | NaH/THF, 0°C to RT | Low diastereoselectivity |
Ring-Closing Metathesis | Diallyl-tethered cyclohexanone | Grubbs II catalyst, reflux | High catalyst loading required |
Mechanistic Optimization: The classical Robinson annulation faces challenges in regioselectivity when unsymmetrical ketones are employed. Modern adaptations utilize pre-formed enolates (e.g., lithium diisopropylamide, LDA) at low temperatures (−78°C) to control enolate geometry and prevent polycondensation. For 3-oxaspiro[5.5]undecane systems, ether-containing precursors (e.g., 4-oxocyclohexanone with tethered oxygen) enable selective annulation while preserving the oxygen functionality at the spiro junction. The Woodward modification—using a formyl group as a transient activating group—significantly improves cyclization yields (from ~40% to >75%) by enhancing the electrophilicity of the carbonyl component [7].
Alternative Routes: When steric hindrance impedes Robinson annulation, intramolecular alkylation of malonate derivatives offers a viable pathway. Diethyl 2-(3-bromopropyl)malonate undergoes Dieckmann-like condensation upon treatment with strong base (NaH/THF), forming the spirocyclic β-ketoester. Subsequent decarboxylation and carbonyl reduction yield the saturated spiro framework. Alternatively, ring-closing metathesis (RCM) of diallyl-tethered cyclohexanones using Grubbs II catalysts constructs the cyclohexene intermediate, which is hydrogenated to the saturated system prior to amine functionalization .
The introduction and manipulation of the C7-amine group demands precise regiocontrol due to the steric constraints imposed by the spiro architecture. Reductive amination of the corresponding 7-ketone using ammonium acetate/NaBH₃CN in methanol represents the most direct route to the primary amine, typically yielding >85% conversion. For N-alkylated derivatives, Boc protection (di-tert-butyl dicarbonate, Et₃N, CH₂Cl₂) prior to alkylation prevents dialkylation and enables mono-functionalization [2] [8].
Table 2: Protecting Group Strategies for Spirocyclic Amines
Protecting Group | Installation Reagent | Deprotection Conditions | Compatibility |
---|---|---|---|
Boc (t-BuOCO) | Boc₂O, DMAP, CH₂Cl₂ | TFA/DCM (1:1), 25°C, 1h | Acid-sensitive groups unstable |
Cbz (BnOCO) | Cbz-Cl, Na₂CO₃, dioxane | H₂/Pd-C, MeOH, 25°C | Reducible functionalities at risk |
Fmoc (9-Fluorenyl) | Fmoc-OSu, NaHCO₃, DMF | Piperidine/DMF (1:4), 25°C, 30min | Base-sensitive substrates limited |
Regioselective Modifications: The amine’s nucleophilicity is attenuated by the spiro system’s steric bulk, necessitating activated electrophiles for efficient derivatization. Acylation reactions require acid chlorides or anhydrides in pyridine at elevated temperatures (60–80°C), while sulfonylation employs sulfonyl chlorides with 4-dimethylaminopyridine (DMAP) catalyst. For C–N bond formation, copper-catalyzed Ullmann-type coupling with aryl iodides (CuI/L-proline, K₂CO₃, DMSO) achieves moderate yields (50–65%) without epimerization at adjacent chiral centers [2].
Protecting Group Orthogonality: Multi-step syntheses leverage orthogonal protection schemes. For instance, Boc deprotection with trifluoroacetic acid (TFA) leaves acid-stable Fmoc groups intact, enabling sequential functionalization. The Cbz group is preferred when hydrogenation compatibility exists, as its removal under neutral conditions (Pd-C/H₂) preserves acid-labile functionalities. Critically, the hydrochloride salt itself serves as a "protecting group" during non-nucleophilic transformations, as the protonated amine resists undesired alkylation [2] [8].
Conversion of the free base to 3-oxaspiro[5.5]undecan-7-amine hydrochloride is pivotal for enhancing stability, crystallinity, and bioavailability. Acid-base titration in anhydrous solvents provides superior control over stoichiometry and particle morphology compared to aqueous methods. Optimal conditions employ hydrogen chloride (HCl) gas bubbled through a 0°C solution of the free base in anhydrous diethyl ether or ethyl acetate, yielding a crystalline precipitate within 2 hours [6] [8].
Critical Process Parameters:
Table 3: Crystallization Optimization for Hydrochloride Salt
Crystallization Solvent | Crystal Habit | Particle Size (D50) | Hygroscopicity (%w/w at 75% RH) |
---|---|---|---|
Ethyl acetate | Needles | 15–20 μm | 0.8% |
Ethanol/diethyl ether (1:5) | Prisms | 50–80 μm | 0.3% |
Acetonitrile/water (9:1) | Agglomerated plates | <10 μm | 2.1% |
Crystallinity Enhancement: The hydrochloride salt exhibits three polymorphic forms (I, II, III), with Form I displaying optimal stability. Seeding with Form I crystals during anti-solvent addition (tert-butyl methyl ether) suppresses kinetic polymorphs. Hot-stage microscopy confirms Form I’s thermal stability up to 215°C without desolvation. Notably, replacing HCl gas with trimethylsilyl chloride in acetonitrile generates in situ HCl while avoiding water-induced amorphization, yielding solids with <0.5% residual solvents by NMR [6] [8].
Salt Disproportionation Prevention: Strict pH control during aqueous workups maintains pH << pKa (estimated pKa = 10.2±0.3 for the conjugate acid). For formulations containing buffering excipients, citrate buffers (pH 3.0–4.0) prevent reversion to free base. X-ray powder diffraction (XRPD) monitoring confirms salt integrity after accelerated stability testing (40°C/75% RH for 3 months) [6].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0